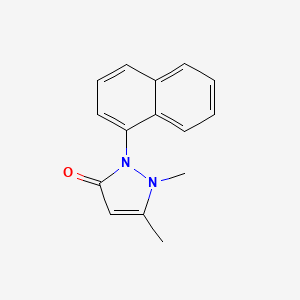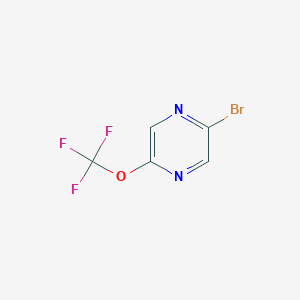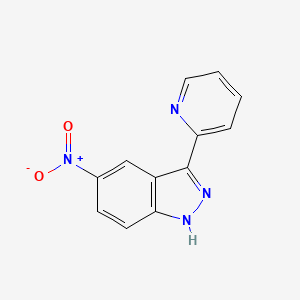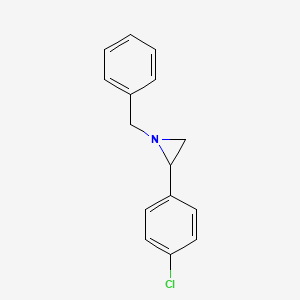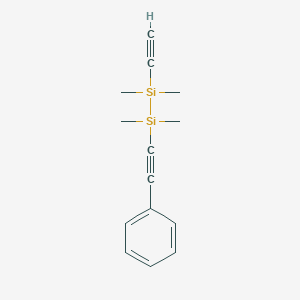
1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione is a chemical compound known for its unique structure and properties It belongs to the class of purine derivatives and is characterized by its trimethyl and propan-2-yl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with purine derivatives as the core structure.
Substitution: The propan-2-yl group is introduced via substitution reactions, often using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Isopropyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various alkyl groups.
Applications De Recherche Scientifique
1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: The compound can modulate biochemical pathways, influencing cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, known for its stimulant effects.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies.
Uniqueness
1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other purine derivatives.
Propriétés
Numéro CAS |
3279-79-6 |
|---|---|
Formule moléculaire |
C11H16N4O2 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
1,3,7-trimethyl-8-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-6(2)8-12-9-7(13(8)3)10(16)15(5)11(17)14(9)4/h6H,1-5H3 |
Clé InChI |
KZIRZQRZLZACTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


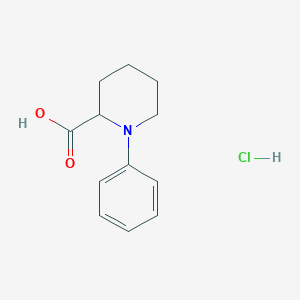


![Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B11870614.png)

